molecular formula C11H16N2O3S B14842637 4-Cyclopropoxy-3-(dimethylamino)benzenesulfonamide

4-Cyclopropoxy-3-(dimethylamino)benzenesulfonamide

Cat. No.: B14842637
M. Wt: 256.32 g/mol
InChI Key: NZLOMIHRDSCIOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropoxy-3-(dimethylamino)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The unique structure of this compound, which includes a cyclopropoxy group and a dimethylamino group attached to a benzenesulfonamide core, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-3-(dimethylamino)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, where an alkene is reacted with a carbene precursor.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a dimethylamine.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxy-3-(dimethylamino)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be employed.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzenesulfonamides.

Scientific Research Applications

4-Cyclopropoxy-3-(dimethylamino)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-(dimethylamino)benzenesulfonamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of carbonic anhydrase IX, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons. This inhibition can disrupt the pH balance in cancer cells, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

    4-Cyclopropoxy-3-(methylamino)benzenesulfonamide: Similar structure but with a methylamino group instead of a dimethylamino group.

    4-(Dimethylamino)benzenesulfonamide: Lacks the cyclopropoxy group.

    4-Cyclopropoxybenzenesulfonamide: Lacks the dimethylamino group.

Uniqueness: 4-Cyclopropoxy-3-(dimethylamino)benzenesulfonamide is unique due to the presence of both the cyclopropoxy and dimethylamino groups, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

4-cyclopropyloxy-3-(dimethylamino)benzenesulfonamide

InChI

InChI=1S/C11H16N2O3S/c1-13(2)10-7-9(17(12,14)15)5-6-11(10)16-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,12,14,15)

InChI Key

NZLOMIHRDSCIOS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)S(=O)(=O)N)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.